molecular formula C14H9F3N2O3 B451933 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 3319-17-3

4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B451933
CAS No.: 3319-17-3
M. Wt: 310.23g/mol
InChI Key: JJJCKJORTNOIAC-UHFFFAOYSA-N
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Description

4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H9F3N2O3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzamide structure. This compound is often used in various chemical and pharmaceutical research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of benzoyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Employed in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
  • 4-nitro-N-(4-phenoxyphenyl)benzamide
  • 3-nitro-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Uniqueness

4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs .

Biological Activity

4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in cancer research and kinase inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs. The presence of the nitro group can influence the compound's reactivity and biological interactions. The structural formula can be represented as follows:

C13H10F3N2O2\text{C}_{13}\text{H}_{10}\text{F}_3\text{N}_2\text{O}_2

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. Its mechanisms include:

  • Inhibition of Kinases : The compound has shown significant inhibitory effects on receptor tyrosine kinases (RTKs), which play critical roles in cancer cell proliferation and survival. For instance, compounds with similar structures demonstrated up to 92% inhibition against EGFR at low concentrations (10 nM) .
  • Induction of Apoptosis : Studies have reported that related compounds induce apoptosis in leukemia cell lines, suggesting potential therapeutic applications in hematological malignancies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Key observations include:

  • Substituent Effects : The trifluoromethyl group enhances binding affinity to target proteins, while the nitro group may modulate electronic properties, affecting overall activity.
  • Analog Studies : Various analogues have been synthesized to probe the SAR, revealing that modifications in the benzamide moiety can lead to significant changes in potency against specific cancer cell lines .

In Vitro Activity Against Cancer Cell Lines

The following table summarizes the cytotoxicity data for this compound and its analogues against selected cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundHL601.62
K5621.90
MCF729.3
Analog 1 (N-benzylacetamide derivative)NB40.94
HCT11618.8

Case Studies

  • Leukemia Cell Lines : A study highlighted that derivatives of this compound exhibited potent activity against leukemia cell lines such as HL60 and K562, with IC50 values indicating effective cytotoxicity .
  • Receptor Tyrosine Kinase Inhibition : Compounds containing similar structural motifs were tested for their ability to inhibit various RTKs, including PDGFRα and EGFR, showing significant inhibition rates that suggest potential for targeted cancer therapies .

Properties

IUPAC Name

4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O3/c15-14(16,17)10-2-1-3-11(8-10)18-13(20)9-4-6-12(7-5-9)19(21)22/h1-8H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJCKJORTNOIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366210
Record name 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3319-17-3
Record name 4-Nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3319-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using 3-trifluoromethylaniline (1.77 g, 11.0 mmol) and 4-nitrobenzoic acid (1.67 g, 10.0 mmol), the procedure of Reference Example 16 was repeated to obtain 2.48 g (80.0%) of the title compound in the form of colorless powder.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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